molecular formula C11H8FN3S B3334810 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-48-9

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No.: B3334810
CAS No.: 1004193-48-9
M. Wt: 233.27 g/mol
InChI Key: PUCFGEJSESHZSK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group and an isothiocyanate group attached to a pyrazole ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the pyrazole intermediate.

    Addition of the Isothiocyanate Group: The final step involves the reaction of the fluorobenzyl-pyrazole intermediate with thiophosgene to introduce the isothiocyanate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The isothiocyanate group can react with nucleophiles to form cyclic thiourea derivatives.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes. The fluorobenzyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-indole: Similar in structure but with an indole ring instead of a pyrazole ring.

    1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-benzimidazole: Contains a benzimidazole ring, offering different biological properties.

    1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrrole: Features a pyrrole ring, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3S/c12-10-3-1-9(2-4-10)6-15-7-11(5-14-15)13-8-16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCFGEJSESHZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N=C=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203460
Record name 1-[(4-Fluorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-48-9
Record name 1-[(4-Fluorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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